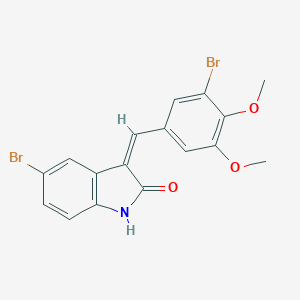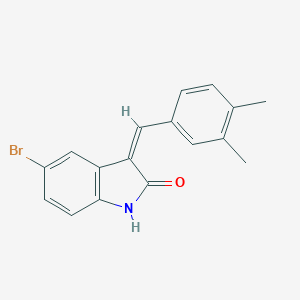
(3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one, also known as BR-DIMBOA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. In cancer cells, (3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In neuronal cells, (3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been found to enhance the activity of GABA receptors, leading to the inhibition of neuronal excitability.
Biochemical and Physiological Effects:
(3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects, depending on the cell type and the experimental conditions. In cancer cells, (3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been found to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In neuronal cells, (3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to enhance the activity of GABA receptors, leading to the inhibition of neuronal excitability. In animal models, (3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been found to reduce tumor growth and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments, including its synthetic accessibility, high purity, and relative stability. However, there are also some limitations to its use, such as its low solubility in aqueous solutions, which can make it difficult to administer to cells or animals. In addition, the mechanism of action of (3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on (3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its mechanism of action, particularly in cancer cells and neuronal cells. Another direction is to explore its potential applications in other fields, such as immunology and infectious diseases. Additionally, there is a need to develop new synthetic methods for (3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one and its derivatives, which could improve its pharmacological properties and increase its potential for drug discovery.
Métodos De Síntesis
(3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one is synthesized by the reaction of 5-bromoindole-2,3-dione and 3-bromo-4,5-dimethoxybenzaldehyde in the presence of a base catalyst. The resulting compound is then purified through a series of chromatographic techniques. The purity and yield of the final product depend on the reaction conditions and the quality of the starting materials.
Aplicaciones Científicas De Investigación
(3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, (3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through the induction of apoptosis. In neuroscience, (3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. In drug discovery, (3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been used as a scaffold for the design of new compounds with improved pharmacological properties.
Propiedades
Nombre del producto |
(3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C17H13Br2NO3 |
Peso molecular |
439.1 g/mol |
Nombre IUPAC |
(3Z)-5-bromo-3-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C17H13Br2NO3/c1-22-15-7-9(6-13(19)16(15)23-2)5-12-11-8-10(18)3-4-14(11)20-17(12)21/h3-8H,1-2H3,(H,20,21)/b12-5- |
Clave InChI |
DMFNFAMMDAVMRL-XGICHPGQSA-N |
SMILES isomérico |
COC1=C(C(=CC(=C1)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O)Br)OC |
SMILES |
COC1=C(C(=CC(=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)Br)OC |
SMILES canónico |
COC1=C(C(=CC(=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307801.png)
![(3Z)-5-bromo-3-[4-(cyclopentyloxy)benzylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B307802.png)
![6-[4-(Benzyloxy)-3-ethoxy-5-iodophenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307803.png)
![2-Methoxy-4-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-nitrophenyl propanoate](/img/structure/B307805.png)
![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307811.png)
![8-[(2-Chlorobenzyl)oxy]-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinoline](/img/structure/B307812.png)
![3-(Heptylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307815.png)


![6-(2-Bromo-5-methoxyphenyl)-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307819.png)
![6-(2-Furyl)-3-(heptylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307821.png)
![6-(3-Chloro-4,5-dimethoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307824.png)
![6-Ethyl-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307825.png)
![6-(5-Bromo-2-thienyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307827.png)